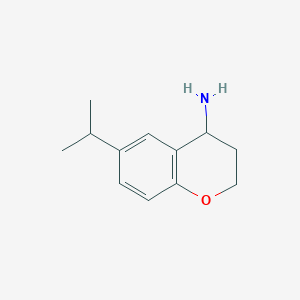
6-Isopropylchroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropylchroman-4-amine is a heterocyclic compound that belongs to the chroman family It is characterized by a chroman ring system with an isopropyl group at the 6th position and an amine group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylchroman-4-amine typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of an acid catalyst to form the chroman ring system. The isopropyl group can be introduced via Friedel-Crafts alkylation, and the amine group can be added through reductive amination of the corresponding ketone.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:
Cyclization: Formation of the chroman ring.
Alkylation: Introduction of the isopropyl group.
Amination: Conversion of the ketone to the amine.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Isopropylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the amine group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted chroman-4-amines.
Wissenschaftliche Forschungsanwendungen
6-Isopropylchroman-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique pharmacological profile.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Isopropylchroman-4-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the isopropyl and amine groups but shares the chroman ring system.
6-Methylchroman-4-amine: Similar structure with a methyl group instead of an isopropyl group.
4-Amino-2,3-dihydro-1-benzopyran: Similar amine group but different ring structure.
Uniqueness: 6-Isopropylchroman-4-amine is unique due to the presence of both the isopropyl and amine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C12H17NO/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8,11H,5-6,13H2,1-2H3 |
InChI-Schlüssel |
PSDNIJBKFHYFOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)OCCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)
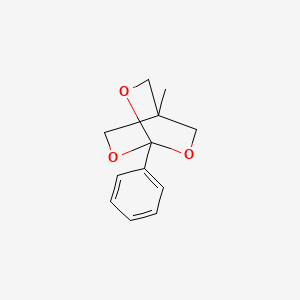
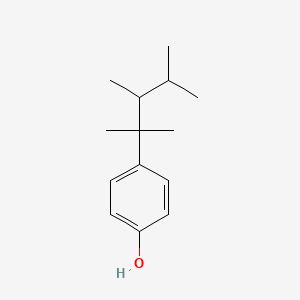
![{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)
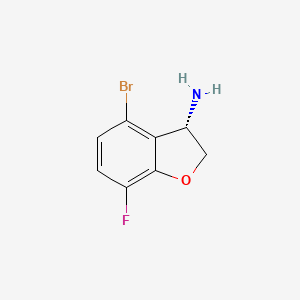
![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)
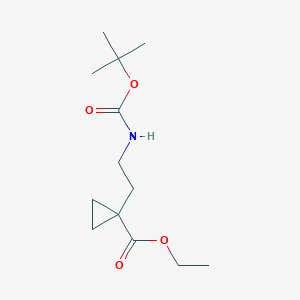
![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)
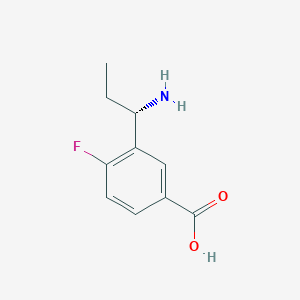
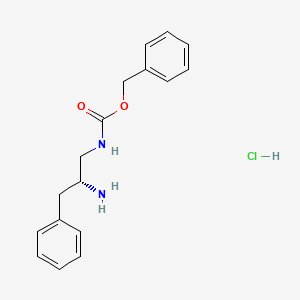
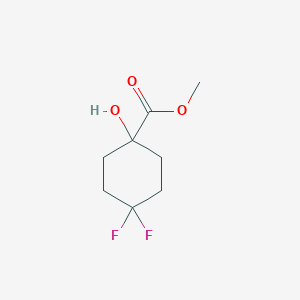
![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)
